![molecular formula C24H25F3N4O2 B2932069 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034612-11-6](/img/structure/B2932069.png)

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a compound that forms the core of several pharmacologically active substances. It has been found to be a suitable structure for the development of new drugs . The compound you mentioned is a derivative of benzofuran, combined with other functional groups such as piperazine and pyridine .

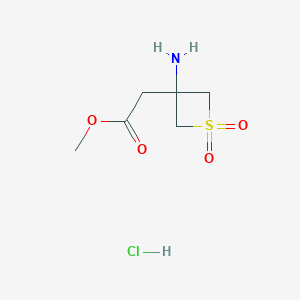

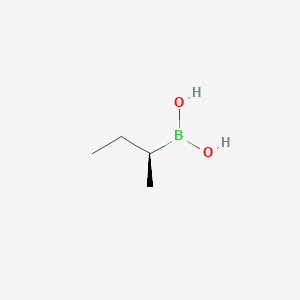

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It includes a benzofuran core, a piperazine ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group . Unfortunately, the exact molecular structure isn’t available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Computational Analysis

- Regioselective Synthesis : A study focused on the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer. This research highlighted the utility of computational tools (DFT calculations, MM2, and MMFF94 calculations) to predict reaction outcomes and understand the regioselectivity of the synthesis process involving benzofuran derivatives (Sanad et al., 2021).

Antimicrobial Activity

- New Pyridine Derivatives : A study demonstrated the synthesis of new pyridine derivatives involving benzofuran and piperazine structures, revealing variable and modest antimicrobial activity against a range of bacteria and fungi (Patel et al., 2011).

Molecular Interaction Studies

- CB1 Cannabinoid Receptor Antagonism : Research into the molecular interaction of specific antagonists with the CB1 cannabinoid receptor elucidates the role of structural analogues in receptor binding, aiding in the development of drugs with specific receptor affinities (Shim et al., 2002).

Synthetic Approaches for Receptor Agonists

- Selective CB2 Receptor Agonist Synthesis : A study reported a synthetic approach for a selective CB2 receptor agonist, outlining the complex synthesis route and the potential application in vivo studies for optimizing CB2 receptor agonists (Luo & Naguib, 2012).

Serotonin Receptor Antagonism

- Serotonin Receptor Antagonists : Investigation into conformationally constrained butyrophenones as antagonists for serotonin receptors, highlighting the importance of structural features in receptor recognition and discrimination. This research contributes to understanding the pharmacological profiles of compounds targeting serotonin receptors (Brea et al., 2002).

Zukünftige Richtungen

Benzofuran and its derivatives are receiving considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . This compound, being a benzofuran derivative, could also be a potential candidate for future research in drug discovery.

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that it interacts with its targets in a manner similar to other benzofuran derivatives, which often involve binding to the target receptor and modulating its activity .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s likely that this compound may also influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with benzofuran derivatives , it’s plausible that this compound may exert a variety of molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)18-5-6-22(28-16-18)30-13-11-29(12-14-30)19-7-9-31(10-8-19)23(32)21-15-17-3-1-2-4-20(17)33-21/h1-6,15-16,19H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMGWKYXZJVMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2931992.png)

![N-(3,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931997.png)

![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)

![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)

![5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2932000.png)

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)

![Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2932008.png)